(S)-3-(3,5-Difluorophenyl)isoxazolidine
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Overview
Description
(S)-3-(3,5-Difluorophenyl)isoxazolidine is a chiral compound featuring an isoxazolidine ring substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,5-Difluorophenyl)isoxazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-difluorobenzaldehyde with an appropriate nitroalkane, followed by reduction and cyclization to form the isoxazolidine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3,5-Difluorophenyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazolidine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the isoxazolidine ring.
Scientific Research Applications
(S)-3-(3,5-Difluorophenyl)isoxazolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-3-(3,5-Difluorophenyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(3,5-Difluorophenyl)pyrrolidine
- (S)-3-(3,5-Difluorophenyl)piperidine
- (S)-3-(3,5-Difluorophenyl)morpholine
Uniqueness
(S)-3-(3,5-Difluorophenyl)isoxazolidine is unique due to its isoxazolidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity or interaction profiles.
Properties
Molecular Formula |
C9H9F2NO |
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Molecular Weight |
185.17 g/mol |
IUPAC Name |
(3S)-3-(3,5-difluorophenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C9H9F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-13-12-9/h3-5,9,12H,1-2H2/t9-/m0/s1 |
InChI Key |
MWQOCNNXCQDTRJ-VIFPVBQESA-N |
Isomeric SMILES |
C1CON[C@@H]1C2=CC(=CC(=C2)F)F |
Canonical SMILES |
C1CONC1C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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